Penequine hydrochloride
Overview
Description
Penequine hydrochloride is a potent anticholinergic drug that has been studied for its stability, degradation mechanism, and chemical properties. This compound is stable in neutral and alkaline solutions but decomposes in strong acidic solutions. The degradation of penequine hydrochloride involves the splitting of its ether linkage in acidic solutions, catalyzed by hydrogen ions, producing significant degradation products including 3-quinuclidinol and 1-phenyl-1-cyclopentyl glycol, among others (Chen Zj & Yang Zp, 1993).
Synthesis Analysis
The synthesis of penequine hydrochloride has not been directly detailed in the available literature. However, its degradation mechanism suggests that its synthesis likely involves the formation of an ethereal bond susceptible to hydrolysis under acidic conditions.
Molecular Structure Analysis
The molecular structure of penequine hydrochloride, deduced from its degradation products and behavior, indicates an ethereal compound with a susceptibility to hydrolytic cleavage in acidic environments. This characteristic points towards a structure with an ether linkage that is central to its chemical behavior and stability.
Chemical Reactions and Properties
Penequine hydrochloride undergoes degradation in acidic solutions, leading to a variety of products. The ether linkage of the compound splits, producing 3-quinuclidinol and 1-phenyl-1-cyclopentyl glycol as major degradation products. This process is catalyzed by hydrogen ions in the solution. Further dehydration and rearrangement of these products can lead to 1-phenyl-1-cyclopentyl acetaldehyde. Additionally, minor amounts of benzaldehyde, acetophenone, and phenylcyclopentyl ketone are also produced, though their formation mechanisms require further study (Chen Zj & Yang Zp, 1993).
Physical Properties Analysis
The available research does not provide direct information on the physical properties of penequine hydrochloride, such as melting point, boiling point, solubility, or specific optical rotation. These properties would be intrinsic to the compound's molecular structure and would influence its behavior in different environments.
Chemical Properties Analysis
Penequine hydrochloride's chemical properties, particularly its stability in neutral and alkaline solutions and its degradation in acidic conditions, highlight its sensitivity to pH. The compound's degradation pathway provides insight into its reactivity, showcasing its potential for hydrolytic cleavage and the subsequent production of various degradation products under specific conditions (Chen Zj & Yang Zp, 1993).
Scientific Research Applications
Pre- and Post-Natal Toxicity in Mice : Penequine hydrochloride was evaluated for potential pre- and post-natal toxicity in mice. It was found to have adverse effects, such as decreased water consumption, viability, and organ weights, at high doses. However, at doses up to 12.5 mg/L, which is 75 times the human therapeutic dosage, it did not produce significant adverse effects (Zhang et al., 2006).
Fertility and Early Embryonic Development Toxicity in Mice : Another study on penequine hydrochloride's impact on fertility and early embryonic development in mice indicated that high doses could decrease fertility/fecundity indices and maternal weight gain. However, no adverse effects were observed up to 12.5 mg/L (Zhang et al., 2007).
Degradation Mechanism in Aqueous Solutions : Research on the degradation mechanism of penequine hydrochloride in aqueous solutions revealed that it is stable in neutral and alkaline solutions but decomposes in strong acidic solutions. The degradation process involves the splitting of the ether linkage in acidic conditions (Chen Zj & Yang Zp, 1993).
Embryo-Fetal Development Toxicity in Rats : A study assessing the toxicity of prenatal exposure to penequine hydrochloride in rats found maternal and embryo-fetal developmental toxicity at high doses. The no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL) for both maternal and embryo-fetal toxicity in Wistar rats were considered to be 30mg/kg/day and 50mg/kg/day, respectively (Zhang et al., 2007).
Effect on Carbamates Poisoning : A clinical observation on the effect of penequine hydrochloride in treating carbamates poisoning showed that it has a definite clinical effect with rapid onset of action and few adverse reactions (Kong Xiang-song, 2005).
Future Directions
properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVVMRZNVIVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934385 | |
Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penequine hydrochloride | |
CAS RN |
151937-76-7 | |
Record name | Penehyclidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penequinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENEHYCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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